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molecular formula C9H9NO5 B1591176 2-(3-Methoxy-4-nitrophenyl)acetic acid CAS No. 5803-22-5

2-(3-Methoxy-4-nitrophenyl)acetic acid

Cat. No. B1591176
M. Wt: 211.17 g/mol
InChI Key: CWAJOYCYODQOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

A solution of diethyl (3-methoxy-4-nitrophenyl)propanedioate (3.8 g, 12.219 mmol) in 30 mL of methanol and 20 mL of water was added KOH (2.05 g, 36.657 mmol) and the mixture was heated to 70° C. for 4 hours. Cooled to ambient temperature and removed the solvents under reduce pressure. The residue was added 100 mL of water and adjusted to pH=2 with conc. HCl. Extracted with EtOAc and the organic layer was washed with water, brine and dried over anhydrous sodium sulfate, concentrated to give (3-methoxy-4-nitrophenyl)acetic acid. 1H-NMR (400 MHz, MeOD) δ ppm 7.75 (d, J=8.6 Hz, 1H), 7.21 (d, J=1.6 Hz, 1H), 6.98 (dd, J=7.8 Hz, J=1.6 Hz, 1H), 3.93 (s, 3H), 3.70 (s, 2H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:12](C(OCC)=O)[C:13]([O:15]CC)=[O:14])[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10].[OH-].[K+]>CO.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:12][C:13]([OH:15])=[O:14])[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC
Name
Quantity
2.05 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
removed the solvents
ADDITION
Type
ADDITION
Details
The residue was added 100 mL of water
EXTRACTION
Type
EXTRACTION
Details
Extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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